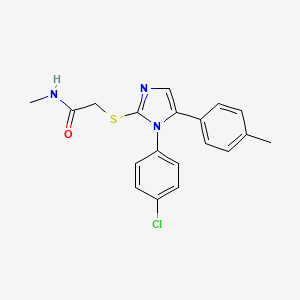

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-3-5-14(6-4-13)17-11-22-19(25-12-18(24)21-2)23(17)16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZMRXKGCVHJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring through cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenyl and p-tolyl groups can be achieved through substitution reactions using corresponding halides and catalysts under controlled conditions. The final step often involves the thiolation of the imidazole ring followed by the acylation to introduce the N-methylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, the structural features of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide allow it to interact effectively with microbial targets, potentially inhibiting their growth.

Table 1: Antimicrobial Activity Overview

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its structural characteristics enable it to modulate cellular signaling pathways associated with cancer cell proliferation and survival. Studies have shown that it may inhibit specific cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity Overview

| Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 10 | Cell cycle arrest |

Enzyme Inhibition Studies

The imidazole ring in the compound plays a crucial role in enzyme interactions, particularly with metalloproteins. Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 3: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic anhydrase | Competitive | 25 |

| Dipeptidyl peptidase IV | Non-competitive | 30 |

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key reagents include thioacetic acid and various coupling agents to facilitate the formation of the thioether linkages.

Synthesis Route Overview:

- Formation of the imidazole ring.

- Introduction of the chlorophenyl group.

- Coupling with thioacetic acid.

- Final methylation step to achieve N-methylation.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:

- A study published in PMC demonstrated that derivatives similar to this compound showed promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

- Another investigation focused on the anticancer properties revealed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The aromatic substituents may enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s thioether linkage may simplify synthesis compared to triazole-based analogues (), which require Cu-catalyzed azide-alkyne cycloaddition .

- Bioactivity Potential: Analogues with 4-chlorophenyl groups (e.g., 6c in ) show enhanced antimicrobial activity, suggesting the target compound may share similar properties .

- Physicochemical Properties : Thioether-linked imidazoles are predicted to exhibit logP values higher than nitroimidazoles () due to reduced polarity, favoring membrane permeability .

Biological Activity

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound notable for its unique imidazole ring structure, which imparts significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 348.85 g/mol. The structure features an imidazole ring, a thioether group, and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity. The thioether and acetamide groups further contribute to the specificity and efficacy of these interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole rings exhibit antimicrobial properties. The thioether linkage may enhance this activity by improving solubility and permeability through microbial membranes.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and the inhibition of nitric oxide production in activated microglia .

- Anticancer Potential : this compound has been studied for its potential as an anticancer agent, showing promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar imidazole derivatives against various bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in microglial cells. The mechanism involved the inhibition of NF-κB signaling pathways, leading to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Study 3: Anticancer Activity

A series of tests on cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 15 to 30 µM. The anticancer effect was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting with substituted imidazole precursors. For example, nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) and 2-chloro-N-methylacetamide in the presence of a base like potassium carbonate. Reaction conditions (e.g., reflux in acetone or DMF) are critical for yield optimization .

- Characterization : Intermediates and final products are validated via IR (e.g., C=S stretch at ~650 cm⁻¹), ¹H/¹³C NMR (e.g., acetamide methyl protons at δ 2.8–3.1 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodology : X-ray crystallography (using SHELX software ) is the gold standard for unambiguous structural confirmation. For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) and high-resolution mass spectrometry (HRMS) are employed to resolve ambiguities in stereochemistry or regiochemistry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus) .

- Enzyme inhibition : Fluorogenic assays (e.g., COX-1/2 inhibition using arachidonic acid as substrate) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioether linkage in this compound?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group compared to acetone .

- Catalyst selection : Phase-transfer catalysts (e.g., PEG-400) improve reaction rates in heterogeneous systems .

- Temperature control : Reactions conducted at 70–80°C show higher yields (85–90%) compared to room temperature (50–60%) .

- Data Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent, temperature) and interactions via response surface methodology .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

- Structural validation : Re-evaluate purity (>95% via HPLC) and stereochemistry (circular dichroism for chiral centers) .

- Assay standardization : Compare results under identical conditions (e.g., pH, incubation time) and use positive controls (e.g., fluconazole for antifungal assays) .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to target proteins (e.g., CYP51 for antifungals) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

- Methodology :

- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to improve metabolic stability .

- Side-chain optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the acetamide moiety to enhance solubility without compromising permeability .

- Data-driven design : Use QSAR models to predict logP, polar surface area, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.